molecular formula C22H18O4 B5818171 phenyl 3-[(3-acetylphenoxy)methyl]benzoate

phenyl 3-[(3-acetylphenoxy)methyl]benzoate

Cat. No.: B5818171
M. Wt: 346.4 g/mol
InChI Key: VOAMMDZBJQEMJV-UHFFFAOYSA-N
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Description

Phenyl 3-[(3-acetylphenoxy)methyl]benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including fragrances, flavors, and pharmaceuticals. This particular compound features a phenyl group and an acetylphenoxy group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3-[(3-acetylphenoxy)methyl]benzoate typically involves esterification reactions. One common method is the reaction between 3-acetylphenol and phenyl benzoate in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-[(3-acetylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to form the corresponding carboxylic acid and alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The phenyl and acetylphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Electrophiles such as bromine or nitric acid

Major Products:

    Hydrolysis: Benzoic acid and 3-acetylphenol

    Reduction: Benzyl alcohol and 3-acetylphenol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Phenyl 3-[(3-acetylphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phenyl 3-[(3-acetylphenoxy)methyl]benzoate exerts its effects involves interactions with various molecular targets. The ester bond can be hydrolyzed in biological systems, releasing active components that interact with enzymes and receptors. The phenyl and acetylphenoxy groups may also participate in binding interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

    Phenyl benzoate: Lacks the acetylphenoxy group, making it less versatile in certain applications.

    3-Acetylphenyl benzoate: Similar structure but different substitution pattern, leading to distinct chemical properties.

    Methyl 3-[(3-acetylphenoxy)methyl]benzoate: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.

Uniqueness: Phenyl 3-[(3-acetylphenoxy)methyl]benzoate stands out due to its unique combination of phenyl and acetylphenoxy groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

phenyl 3-[(3-acetylphenoxy)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-16(23)18-8-6-12-21(14-18)25-15-17-7-5-9-19(13-17)22(24)26-20-10-3-2-4-11-20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAMMDZBJQEMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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